molecular formula C7H5BClNO2 B1451294 5-Chloro-2-cyanophenylboronic acid CAS No. 1072946-52-1

5-Chloro-2-cyanophenylboronic acid

Cat. No. B1451294
M. Wt: 181.38 g/mol
InChI Key: JXIINQQPEHZQAY-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-cyanophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which also carries a chlorine atom and a cyano group . The average mass of the molecule is 181.384 Da .


Physical And Chemical Properties Analysis

5-Chloro-2-cyanophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 403.1±55.0 °C at 760 mmHg, and a flash point of 197.6±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Fluorescence Quenching Studies

Research has explored the fluorescence quenching of boronic acid derivatives, including studies on compounds similar to 5-chloro-2-cyanophenylboronic acid. These studies involve steady-state fluorescence measurements and help in understanding the quenching mechanisms in these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalytic Applications in Organic Synthesis

5-Chloro-2-cyanophenylboronic acid is used in various catalytic reactions. For instance, its applications include Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to produce substituted indenones or indanones (Miura & Murakami, 2005).

Role in Synthesis of Derivatives

This compound plays a significant role in the synthesis of various derivatives. For example, it is used in Suzuki cross-coupling reactions to synthesize thiophene derivatives, which are then explored for their potential medicinal applications (Ikram et al., 2015).

Use in Synthesis of Tetrazoles

5-Chloro-2-cyanophenylboronic acid has been utilized in the Suzuki–Miyaura coupling reactions to afford 1,5-diaryltetrazoles, a process significant in the synthesis of various organic compounds (Tang & Gianatassio, 2010).

Cross-Coupling Reactions to Yield Novel Compounds

It is also involved in palladium-catalyzed cross-coupling reactions with heteroaryl bromides, leading to the formation of novel heteroarylpyridine derivatives (Parry et al., 2002).

Pharmaceutical Intermediates

The compound is studied as a pharmaceutical intermediate, with methods explored for its high-production-and-purity synthesis, which is important for industrial applications (Ren Yuan-long, 2007).

Applications in Molecular Structure Analysis

Its derivatives have been used in crystal structure analyses to understand molecular interactions and packing in various crystal structures (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Safety And Hazards

5-Chloro-2-cyanophenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary .

properties

IUPAC Name

(5-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIINQQPEHZQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674578
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-cyanophenylboronic acid

CAS RN

1072946-52-1
Record name B-(5-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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